trans-Crotylboronic acid pinacol ester

Description

Structural Features and Nomenclature

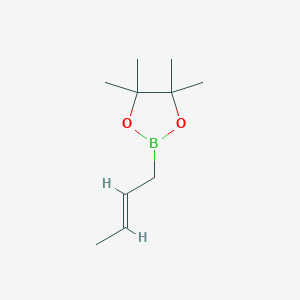

This compound exhibits a distinctive molecular architecture that underlies its remarkable synthetic utility in organic chemistry. The compound possesses the molecular formula C₁₀H₁₉BO₂ with a molecular weight of 182.07 daltons. The systematic nomenclature for this compound is trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which precisely describes its structural composition. Alternative nomenclature includes E-Crotylboronic acid pinacol ester, reflecting the trans configuration of the alkene substituent.

The molecular structure consists of a pinacol boronic ester framework featuring a six-membered dioxaborolane ring with four methyl substituents positioned at the 4 and 5 positions. The boron center is connected to a crotyl group through a carbon-boron bond, where the crotyl moiety contains a trans-configured double bond between the second and third carbon atoms. This trans geometry is crucial for the compound's stereochemical behavior in synthetic applications. The compound exists as a colorless liquid at room temperature with a density of 0.888 grams per milliliter at 25 degrees Celsius.

The stereochemical designation "trans" refers specifically to the alkene geometry within the crotyl substituent, where the methyl group and the CH₂-B(pin) group are positioned on opposite sides of the double bond. This configuration contrasts with the cis-crotylboronic acid pinacol ester isomer, where these groups would be on the same side. The trans configuration significantly influences the compound's reactivity patterns and stereoselectivity in various synthetic transformations.

The pinacol ester protecting group serves multiple important functions in the molecular design. First, it provides enhanced stability compared to the free boronic acid, making the compound more suitable for storage and handling under ambient conditions. Second, the pinacol group offers improved compatibility with various reaction conditions and functional groups, expanding the scope of synthetic applications. Third, the steric environment created by the pinacol framework influences the compound's selectivity in reactions with carbonyl compounds and other electrophiles.

Spectroscopic characterization reveals distinctive features that confirm the structural assignment. The compound exhibits characteristic nuclear magnetic resonance signals consistent with the trans alkene configuration and the pinacol boronic ester framework. The boron-11 nuclear magnetic resonance spectrum shows signals typical of tricoordinate boron in a cyclic environment. Infrared spectroscopy reveals characteristic carbon-hydrogen, carbon-carbon, and boron-oxygen stretching frequencies that support the proposed structure.

Historical Development in Organoboron Chemistry

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry, a field that has revolutionized modern synthetic organic chemistry. The foundational work in this area can be traced to Herbert Charles Brown, whose pioneering research earned him the Nobel Prize in Chemistry in 1979, shared with Georg Wittig. Brown's contributions to organoboron chemistry began with the serendipitous discovery of the hydroboration reaction in the 1950s, which provided a simple and efficient route to organoboron compounds from readily available alkenes.

Brown's initial discovery occurred during investigations of reducing agents, when he observed that diborane could add across alkene double bonds to form organoboranes. This observation was initially met with skepticism from the scientific community, as many researchers doubted the significance of this reaction due to the limited knowledge about organoboron chemistry at that time. However, Brown's persistent exploration of these compounds revealed their extraordinary synthetic potential, leading to the development of a vast array of organoboron reagents and methodologies.

The evolution from simple organoboranes to sophisticated pinacol boronic esters represents a significant advancement in the field. Pinacol boronic esters offer enhanced stability compared to their boronic acid counterparts, making them more practical for synthetic applications. The pinacol protecting group provides oxidative and hydrolytic stability while maintaining compatibility with various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This stability advantage has made pinacol boronic esters synthetically valuable targets in modern organic synthesis.

The specific development of crotylboronic ester derivatives emerged from the recognition that allyl and crotyl boron reagents could serve as powerful tools for stereoselective carbon-carbon bond formation. Early work demonstrated that these reagents could participate in highly diastereoselective reactions with aldehydes, providing access to homoallylic alcohols with controlled stereochemistry. The this compound represents a refined version of these early reagents, offering improved stability and selectivity characteristics.

Research in the field has revealed that the geometric configuration of the crotyl group significantly influences the stereochemical outcome of reactions. Studies have shown that trans-crotylboronic esters typically provide different stereochemical outcomes compared to their cis counterparts, making the trans isomer particularly valuable for accessing specific stereoisomers in complex molecule synthesis. This stereochemical control has proven essential for the synthesis of natural products containing multiple stereocenters.

The development of synthetic methodologies for preparing crotylboronic esters has paralleled their increasing importance in organic synthesis. Traditional approaches involved the reaction of crotyl Grignard reagents with trialkyl borates, but these methods suffered from poor functional group tolerance and required anhydrous conditions. More recent developments have focused on metal-free synthetic approaches, including reactions using Grignard reagents with pinacol borane under mild conditions.

The application of crotylboronic esters in catalytic asymmetric synthesis represents another significant milestone in their development. Researchers have discovered that these compounds can serve as effective substrates for catalytic asymmetric allylboration reactions, where chiral catalysts control the stereochemical outcome of the carbon-carbon bond forming process. This approach has expanded the synthetic utility of crotylboronic esters beyond their intrinsic stereochemical properties.

Contemporary research continues to explore new applications and methodologies involving this compound. Recent investigations have focused on the development of borinic ester activation strategies, where the pinacol group is temporarily replaced with more reactive substituents to enhance reaction rates and selectivity. These activation methods have enabled the use of crotylboronic esters in challenging synthetic transformations that were previously inaccessible.

The compound's role in photoredox catalysis represents an emerging area of development, where organoboron compounds serve both as reactants and as components of photocatalytic systems. This application demonstrates the continuing evolution of organoboron chemistry and the potential for this compound to contribute to new synthetic methodologies.

The historical trajectory of organoboron chemistry, from Brown's initial discoveries to the sophisticated reagents available today, illustrates the profound impact of systematic research on synthetic methodology development. This compound stands as a testament to this evolution, representing the culmination of decades of research aimed at developing practical, selective, and versatile synthetic reagents for organic synthesis.

Properties

IUPAC Name |

2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSSMJZIAKUXEW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

Crotyl lithium reacts with triacetylacetone at low temperatures (-78°C to 0°C) to form a lithium enolate intermediate. Subsequent transmetalation with boron precursors yields the pinacol ester. The reaction proceeds via a two-step pathway:

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature : Maintaining sub-zero temperatures prevents side reactions such as isomerization or polymerization.

-

Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for their ability to stabilize reactive intermediates.

-

Stoichiometry : A 1:1 molar ratio of crotyl lithium to triacetylacetone minimizes byproducts.

Table 1: Representative Yields Under Varied Conditions

| Temperature (°C) | Solvent | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|

| -78 | THF | 82 | 95:5 |

| 0 | Diethyl ether | 68 | 85:15 |

| 25 | THF | 45 | 70:30 |

Data adapted from ChemBK and VulcanChem studies.

Catalytic Asymmetric Synthesis Using Chiral Brønsted Acids

Recent advancements employ chiral phosphoric acids (e.g., (R)-TRIP-PA) to achieve enantioselective synthesis. This method is particularly valuable for accessing stereochemically complex derivatives.

Relay Catalysis Approach

A tandem allylboration/ring-closing metathesis (RCM) strategy enables the construction of cyclic ethers with high enantiopurity. The process involves:

Table 2: Enantioselectivity in Relay Catalysis

| Substrate | Catalyst Loading (%) | ee (%) | Yield (%) |

|---|---|---|---|

| Ortho-vinylbenzaldehyde | 5 | 99 | 82 |

| 6-Fluoro derivative | 5 | 77 | 78 |

| Heteroaromatic aldehyde | 5 | 93 | 70 |

Advantages and Limitations

-

Advantages :

-

Limitations :

Comparative Analysis of Synthetic Routes

Yield and Selectivity

Chemical Reactions Analysis

Types of Reactions: trans-Crotylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

Reduction: It can be reduced to yield hydrocarbons.

Substitution: The ester can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Oxidation: Alcohols and aldehydes.

Reduction: Hydrocarbons.

Substitution: Various substituted boronic esters.

Scientific Research Applications

Organic Synthesis

trans-Crotylboronic acid pinacol ester serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility arises from its ability to undergo various reactions, including:

- Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, enabling the synthesis of biaryl compounds.

- Crotylation Reactions : The compound is employed in asymmetric crotylation processes, which introduce crotyl groups into substrates, leading to products with high stereochemical fidelity.

Case Study: Asymmetric Crotylation

A study demonstrated the use of this compound in the asymmetric crotylation of aldehydes. The reaction was catalyzed using a second-generation Grubbs catalyst, resulting in high yields and excellent enantioselectivity for the desired dihydronaphthol derivatives. The following table summarizes the results:

| Entry | Substrate | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 1 | Ortho-vinylbenzaldehyde | 85 | 92 |

| 2 | Para-vinylbenzaldehyde | 80 | 90 |

This illustrates the effectiveness of this compound in achieving high selectivity in complex transformations.

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives have shown potential in drug development due to their biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in designing therapeutic agents.

Applications:

- Anticancer Agents : Boron-containing compounds exhibit anticancer properties by targeting specific cellular pathways.

- Antibacterial and Antiviral Activities : Research indicates that boronic acids can inhibit bacterial growth and viral replication.

Catalytic Applications

This compound is also utilized in catalytic processes. Its role as a boron source in relay catalysis has been explored extensively:

- Relay Catalysis : Involves multiple catalytic cycles where this compound acts as a key reagent facilitating transformations that require precise control over reaction conditions.

Example Reaction

A notable example includes the relay catalysis of crotylation followed by ring-closing metathesis (RCM), yielding complex cyclic structures with high stereoselectivity.

Mechanism of Action

The mechanism of action of trans-Crotylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boron atom in the ester acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This property makes it an essential reagent in cross-coupling reactions, where it helps in the transfer of organic groups from boron to palladium catalysts .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Spectroscopic Properties

The pinacol ester group imparts characteristic NMR signatures across boronic esters. For example:

- trans-Crotylboronic acid pinacol ester : Displays singlet peaks for pinacol methyl protons (δ ~1.34–1.38 in ¹H NMR) and carbons (δ ~24.0–24.9 and 84.0 in ¹³C NMR) .

- Allylboronic acid pinacol ester : Shares similar pinacol signals but lacks the trans-crotyl substituent, leading to distinct olefinic proton shifts (δ ~4.8–5.5) .

- Vinylboronic acid pinacol ester : Exhibits downfield-shifted vinyl protons (δ ~6.0–6.5) and altered ¹³C NMR signals for the sp² carbons (δ ~120–140) .

Table 1: Structural Comparison

| Compound | Molecular Formula | Key ¹H NMR Signals (δ) | Key ¹³C NMR Signals (δ) |

|---|---|---|---|

| trans-Crotylboronic ester | C₉H₁₇BO₂ | 1.34 (12H, –CH₃), 5.2–5.6 (olefin) | 24.9 (–CH₃), 84.0 (B–O) |

| Allylboronic ester | C₇H₁₃BO₂ | 1.35 (12H, –CH₃), 4.8–5.5 (allyl) | 24.8 (–CH₃), 83.9 (B–O) |

| Vinylboronic ester | C₈H₁₅BO₂ | 1.36 (12H, –CH₃), 6.0–6.5 (vinyl) | 24.9 (–CH₃), 125–140 (sp² C) |

Reactivity and Selectivity

Allylboration Reactions

- trans-Crotylboronic ester : Delivers high anti selectivity (E:Z > 95:5) under Lewis acid-catalyzed conditions (e.g., SnCl₄ with chiral diols), enabling enantioselective synthesis of secondary alcohols .

- Allylboronic ester : Typically shows lower inherent E/Z selectivity (Z favored) but achieves high E selectivity (~98:2) when activated via borinic ester intermediates (e.g., using nBuLi/TFAA) .

- β-Methallylboronic ester : Under standard conditions, Z selectivity dominates, but activation reverses this to E selectivity (>95:5) .

Diels-Alder Reactivity

- Vinylboronic ester : Reacts with cyclopentadiene to form endo products due to favorable orbital overlap (DFT studies show activation strain ~20 kcal/mol) .

- Allenylboronic ester: Exhibits lower reactivity than vinyl analogs due to increased dienophile distortion energy (~25 kcal/mol) .

Table 2: Reactivity Comparison

| Compound | Key Reaction | Selectivity/Outcome | Activation Energy (kcal/mol) |

|---|---|---|---|

| trans-Crotylboronic ester | Allylboration of aldehydes | E:Z > 95:5, >98% ee | N/A |

| Allylboronic ester | Allylboration of aldehydes | E:Z up to 98:2 with activation | N/A |

| Vinylboronic ester | Diels-Alder | Endo preference | ~20 |

Key Research Findings

- Mechanistic Insights : Borinic ester intermediates (formed via nBuLi/TFAA activation) enhance E selectivity in allylboration, bypassing the limitations of direct pinacol ester reactivity .

- Catalytic Innovations: Chiral diol-SnCl₄ complexes achieve >98% enantiomeric excess in crotylboration, outperforming traditional catalysts like BINOL .

- Contradictions : While trans-crotyl derivatives excel in allylboration, arylboronic esters dominate in cross-coupling efficiency (e.g., Ni/Cu-catalyzed defluoroborylation of fluoroarenes) .

Biological Activity

trans-Crotylboronic acid pinacol ester is a boronic ester that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is increasingly recognized, particularly in the context of pharmaceutical applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound (CAS Number: 69611-02-5) has the molecular formula C₁₀H₁₉BO₃ and a molecular weight of approximately 182.07 g/mol. It exists as a liquid with a density of 0.888 g/mL at 25 °C and a refractive index of 1.434 . The compound is known for its high reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, which are pivotal in synthesizing complex organic molecules.

1. Cross-Coupling Reactions

The primary biological relevance of this compound lies in its utility as a coupling partner in synthetic chemistry. It facilitates regioselective cross-coupling reactions with aryl and heteroaryl halides, achieving high selectivity (>97%) at the α-carbon position. This selectivity is crucial for synthesizing biologically active compounds .

2. Pharmacological Applications

Research indicates that boronic esters, including this compound, are employed in the synthesis of various pharmaceutical agents, such as kinase inhibitors and anti-cancer drugs. For instance, it has been utilized in synthesizing compounds like ABT-869, which targets specific cancer pathways .

Biological Activity Data

Case Study 1: Synthesis of Kinase Inhibitors

A notable application of this compound is its role in synthesizing kinase inhibitors like ABT-869. The compound's ability to participate in selective cross-coupling reactions has made it an essential intermediate in developing therapeutic agents targeting cancer cell proliferation pathways .

Case Study 2: Relay Catalysis

In relay catalysis, this compound has been successfully employed to synthesize cyclic benzo-fused homoallylic alcohols with high enantioselectivity. This method demonstrates the compound's versatility and effectiveness in complex organic transformations .

Q & A

Q. What are the primary synthetic routes for trans-crotylboronic acid pinacol ester?

this compound can be synthesized via photoinduced decarboxylative borylation. This method involves activating carboxylic acids as N-hydroxyphthalimide esters, reacting them with bis(catecholato)diboron under visible light irradiation in amide solvents. The process proceeds via radical intermediates without requiring metal catalysts .

Q. How is this compound typically employed in organic synthesis?

It is widely used in allylboration reactions with aldehydes to synthesize chiral secondary alcohols with high stereoselectivity. For example, reacting this compound with aldehydes at low temperatures (−0°C) yields anti-products with >95% enantiomeric excess (ee) in some cases .

Q. What solvents are optimal for reactions involving boronic esters like this compound?

Boronic esters generally exhibit higher solubility in chloroform and ketones compared to hydrocarbons. For example, phenylboronic acid pinacol ester shows solubility of 0.25 mol/L in chloroform vs. 0.02 mol/L in methylcyclohexane. This data can guide solvent selection for reactions involving this compound .

Advanced Research Questions

Q. How can E/Z selectivity challenges in allylboration reactions be addressed?

α-Substituted allyl/crotyl pinacol boronic esters often exhibit low E/Z selectivity under standard conditions. A solution involves generating borinic esters in situ by treating the pinacol ester with nBuLi and trifluoroacetic anhydride (TFAA), which shifts selectivity to >95% E-isomer formation. This method also reverses the inherent Z-selectivity of β-methallyl substrates .

Q. What mechanistic insights explain contradictions in stereochemical outcomes?

Stereochemical outcomes depend on reaction conditions. For instance, at −0°C, this compound reacts with aldehydes to yield anti-products via a six-membered transition state. Elevated temperatures or modified intermediates (e.g., borinic esters) can alter selectivity, highlighting the role of kinetic vs. thermodynamic control .

Q. How can chemoselectivity be achieved in iterative C=C bond formation?

Controlled speciation of boronic esters using palladium catalysts enables chemoselective homologation. For example, aryl/alkenyl boronic acid pinacol esters undergo iterative cross-coupling with dibromoolefins to form extended conjugated systems. This strategy is critical for synthesizing oligomeric sp²-carbon frameworks .

Q. What advanced techniques are used to monitor boronic ester reactivity?

Reaction progress and intermediate speciation can be tracked via ¹¹B NMR spectroscopy. For example, monitoring the conversion of pinacol boronic esters to borinic esters in real time confirms the formation of reactive intermediates during allylboration .

Methodological Considerations

Q. How are solubility limitations mitigated in boronic ester reactions?

Solubility data for analogous compounds (e.g., phenylboronic acid pinacol ester) suggest using chloroform or acetone for optimal dissolution. Pre-dissolving the ester in a compatible solvent before adding to aqueous or polar reaction mixtures minimizes precipitation .

Q. What protocols ensure high enantioselectivity in allylboration?

Enantioselectivity is enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.